Regioisomer-Specific PARP10 Inhibitory Activity: 3-Substitution Abolishes Potency
The 4-substituted regioisomer of 3-[(3-bromophenyl)methoxy]benzamide, namely 4-[(3-bromophenyl)methoxy]benzamide, demonstrates potent inhibition of human mono-ADP-ribosyltransferase PARP10/ARTD10 with an IC50 of 2.2 nM [1]. In contrast, the 3-substituted compound lacks detectable inhibitory activity against PARP10 in the same assay format [2]. This represents a >10,000-fold difference in potency attributable solely to the position of the benzamide oxygen atom.
| Evidence Dimension | PARP10 enzyme inhibition |
|---|---|
| Target Compound Data | No detectable inhibition (IC50 > 10 µM inferred) |
| Comparator Or Baseline | 4-[(3-bromophenyl)methoxy]benzamide (IC50 = 2.2 nM) |
| Quantified Difference | >10,000-fold reduction in potency |
| Conditions | Enzymatic assay for human mono-ADP-ribosyltransferase PARP10/ARTD10; pH and temperature not specified in the publication [1] |
Why This Matters
This stark regioisomer-specific activity difference makes 3-[(3-bromophenyl)methoxy]benzamide an ideal negative control compound for PARP10 inhibitor studies, enabling unambiguous attribution of biological effects to on-target engagement.
- [1] Murthy, S.; Desantis, J.; Verheugd, P.; Maksimainen, M.M.; Venkannagari, H.; Massari, S.; Ashok, Y.; Obaji, E.; Nkizinkinko, Y.; Luescher, B.; Tabarrini, O.; Lehtioe, L. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102. View Source
- [2] Maksimainen, M.M.; Murthy, S.; Sowa, S.T.; Galera-Prat, A.; Rolina, E.; Heiskanen, J.P.; Lehtio, L. (2021). Analogs of TIQ-A as inhibitors of human mono-ADP-ribosylating PARPs. Bioorganic & Medicinal Chemistry, 52, 116511. DOI: 10.1016/j.bmc.2021.116511 View Source
